molecular formula C15H11N3O3 B8769266 (S)-2'-Oxo-1',2',5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-3-carboxylic acid

(S)-2'-Oxo-1',2',5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-3-carboxylic acid

Cat. No.: B8769266
M. Wt: 281.27 g/mol
InChI Key: JZRARRAPRCNVSS-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2'-Oxo-1',2',5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-3-carboxylic acid is a useful research compound. Its molecular formula is C15H11N3O3 and its molecular weight is 281.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H11N3O3

Molecular Weight

281.27 g/mol

IUPAC Name

(3S)-2-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6'-5,7-dihydrocyclopenta[b]pyridine]-3'-carboxylic acid

InChI

InChI=1S/C15H11N3O3/c19-13(20)9-4-8-5-15(6-11(8)17-7-9)10-2-1-3-16-12(10)18-14(15)21/h1-4,7H,5-6H2,(H,19,20)(H,16,18,21)/t15-/m0/s1

InChI Key

JZRARRAPRCNVSS-HNNXBMFYSA-N

Isomeric SMILES

C1C2=C(C[C@]13C4=C(NC3=O)N=CC=C4)N=CC(=C2)C(=O)O

Canonical SMILES

C1C2=C(CC13C4=C(NC3=O)N=CC=C4)N=CC(=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of methyl 2′-oxo-1′-{[2-(trimethylsilyl)ethoxy]methyl}-1′,2′,5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3′-pyrrolo[2,3-b]pyridine]-3-carboxylate (30.9 g, 73 mmol) in MeOH (400 mL) was saturated with HCl gas, allowing the internal temperature to increase to 55° C. The reaction mixture was cooled to ambient temperature, stirred for 20 h, then concentrated in vacuo. Aqueous 10 N sodium hydroxide (50 mL, 500 mmol) was added to a solution of the residue in MeOH (400 mL), and the resulting mixture was heated at reflux for 2 h. The solution was cooled to ambient temperature and the pH was adjusted to 3 with concentrated HCl. The resulting solid was filtered, washed with water then heptane, and dried to give the title compound. MS: m/z=282.2 (M+1).
Name
methyl 2′-oxo-1′-{[2-(trimethylsilyl)ethoxy]methyl}-1′,2′,5,7-tetrahydrospiro[cyclopenta[b]pyridine-6,3′-pyrrolo[2,3-b]pyridine]-3-carboxylate
Quantity
30.9 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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50 mL
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reactant
Reaction Step Three
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Quantity
400 mL
Type
solvent
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Four
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400 mL
Type
solvent
Reaction Step Five

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